molecular formula C13H14ClN3O B3590474 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B3590474
M. Wt: 263.72 g/mol
InChI Key: CIHYIFFHXWFTGW-UHFFFAOYSA-N
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Description

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting 1,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the 3-chloro substituent.

    Coupling Reaction: The pyrazole moiety is then coupled with the chlorinated benzamide through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
  • 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide
  • 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-5-yl)methyl]benzamide

Uniqueness

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the specific positioning of the chloro and pyrazole substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 1,5-dimethyl-1H-pyrazole moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-11(8-16-17(9)2)7-15-13(18)10-4-3-5-12(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHYIFFHXWFTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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